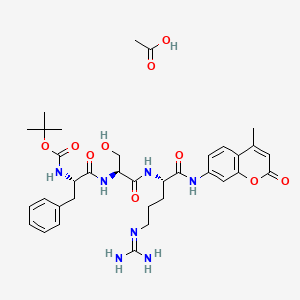

Boc-Phe-Ser-Arg-Amc-ACOH

Descripción general

Descripción

Mecanismo De Acción

Target of Action

The primary target of Boc-Phe-Ser-Arg-Amc-ACOH, also known as Boc-Phe-Ser-Arg-AMC acetate, is coagulation factor XIa . This compound is a fluorogenic substrate that is preferentially hydrolyzed by coagulation factor XIa . Coagulation factor XIa plays a crucial role in the blood coagulation cascade, which is a complex process that stops bleeding when blood vessels are injured.

Mode of Action

This compound interacts with its target, coagulation factor XIa, through a process of hydrolysis . This interaction results in the cleavage of the compound, which can be detected due to the release of a fluorescent signal .

Biochemical Pathways

The hydrolysis of this compound by coagulation factor XIa is part of the broader blood coagulation pathway . The downstream effects of this interaction contribute to the formation of a blood clot, which prevents excessive bleeding following vascular injury.

Result of Action

The hydrolysis of this compound by coagulation factor XIa results in the release of a fluorescent signal . This signal can be detected and measured, providing a means of monitoring the activity of coagulation factor XIa. This can be particularly useful in research and clinical settings, where the regulation of blood coagulation is of interest.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the rate of hydrolysis by coagulation factor XIa . Additionally, the presence of other substances, such as inhibitors or activators of coagulation factor XIa, could also influence the efficacy of this compound.

Análisis Bioquímico

Biochemical Properties

Boc-Phe-Ser-Arg-Amc-ACOH interacts with various enzymes and proteins. It has been found to be hydrolyzed by serine proteases, such as soybean trypsin and subtilisin . These enzymes catalyze the hydrolysis of peptide bonds . The peptide also has been shown to have potent proteolytic activity against hydroxyapatite and is capable of cleaving fibrinogen .

Cellular Effects

This compound has a high affinity for monoclonal antibodies and can be used as an antigen in immunoassays such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) . The peptide can also be used for protein synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various enzymes and proteins. It is hydrolyzed by serine proteases, which catalyze the hydrolysis of peptide bonds . This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

It is known that the peptide has potent proteolytic activity and can be used for protein synthesis .

Metabolic Pathways

It is known that the peptide is hydrolyzed by serine proteases .

Métodos De Preparación

The synthesis of Boc-Phe-Ser-Arg-Amc-ACOH involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product.

Análisis De Reacciones Químicas

Boc-Phe-Ser-Arg-Amc-ACOH undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The compound is highly susceptible to hydrolysis by serine proteases, which catalyze the cleavage of peptide bonds. Common reagents used in these reactions include water, acids, and bases. The major products formed from these reactions are the individual amino acids and the 7-amido-4-methylcoumarin group .

Aplicaciones Científicas De Investigación

Boc-Phe-Ser-Arg-Amc-ACOH has a wide range of scientific research applications. In chemistry, it is used as a substrate for studying enzyme kinetics and protease activity. In biology, it is employed in the investigation of protein-protein interactions and the identification of protease inhibitors. In medicine, the compound is used in the development of diagnostic assays and therapeutic agents. Additionally, it has industrial applications in the production of pharmaceuticals and biochemical reagents .

Comparación Con Compuestos Similares

Boc-Phe-Ser-Arg-Amc-ACOH is unique due to its specific amino acid sequence and the presence of the 7-amido-4-methylcoumarin group. Similar compounds include other peptide substrates that contain different amino acid sequences or fluorogenic groups. For example, Boc-Leu-Arg-Arg-Amc and Boc-Gly-Arg-Arg-Amc are similar compounds that are also used as substrates for studying protease activity. this compound is distinct in its ability to be hydrolyzed by a broader range of serine proteases .

Propiedades

IUPAC Name |

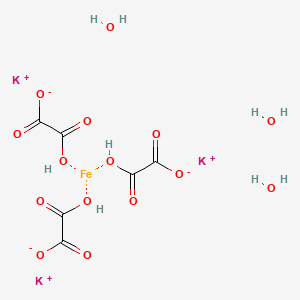

acetic acid;tert-butyl N-[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43N7O8.C2H4O2/c1-19-15-27(42)47-26-17-21(12-13-22(19)26)37-28(43)23(11-8-14-36-31(34)35)38-30(45)25(18-41)39-29(44)24(16-20-9-6-5-7-10-20)40-32(46)48-33(2,3)4;1-2(3)4/h5-7,9-10,12-13,15,17,23-25,41H,8,11,14,16,18H2,1-4H3,(H,37,43)(H,38,45)(H,39,44)(H,40,46)(H4,34,35,36);1H3,(H,3,4)/t23-,24-,25-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULITXAYJISNDJD-NAGNLMCHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H47N7O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201851-14-1 | |

| Record name | L-Argininamide, N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanyl-L-seryl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-, monoacetate (salt) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=201851-14-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B6354782.png)

![Ethyl 2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B6354848.png)